Scaffold-Specific Antifungal Potential Inferred from Direct Pyrrolidine-Tetrazole Analog Testing
While no direct data exists for the target compound with a furan-2-carboxamide terminal group, the core pyrrolidine-tetrazole scaffold has been directly evaluated for antifungal activity [1]. The co-occurrence of the pyrrolidine and tetrazole moieties in synthetic antifungals tested against Candida albicans establishes a class-level activity baseline, which is absent for scaffolds lacking this specific combination .
| Evidence Dimension | Antifungal activity against C. albicans (class-level observation) |
|---|---|
| Target Compound Data | Not available (compound not tested in this study) |
| Comparator Or Baseline | Related tetrazole-pyrrolidine derivatives in Łukowska-Chojnacka et al. (2019) demonstrated anti-Candida activity with MIC values in the range of 0.5–64 µg/mL for the most active compounds [1] |
| Quantified Difference | Cannot be calculated due to lack of target compound data |
| Conditions | Broth microdilution method; C. albicans ATCC 90028 and clinical isolates |
Why This Matters
This provides the only peer-reviewed evidence that the core pharmacophore can exhibit bioactivity, which is critical for justifying its procurement over structurally unrelated but cheaper bulk intermediates.
- [1] E. Łukowska-Chojnacka, A. Kowalkowska, M. Gizińska, M. Koronkiewicz, M. Staniszewska (2019). 'Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans.' European Journal of Medicinal Chemistry, 164, 106-120. DOI: 10.1016/j.ejmech.2018.12.044. View Source
